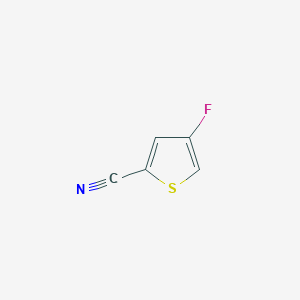

4-Fluorothiophene-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FNS/c6-4-1-5(2-7)8-3-4/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVKLFUQIQPYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 4-Fluorothiophene-2-carbonitrile

A Strategic Scaffold for Metabolic Stability and Bioisosteric Design

Executive Summary

4-Fluorothiophene-2-carbonitrile (CAS 32431-77-9) is a specialized heterocyclic building block increasingly utilized in modern drug discovery. As a bioisostere of 3-fluorobenzonitrile and related aromatics, it offers a unique combination of electronic modulation and metabolic robustness. The strategic placement of the fluorine atom at the C4 position, combined with the electron-withdrawing nitrile group at C2, creates a scaffold that is resistant to oxidative metabolism while maintaining a vector for further functionalization.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, reactivity profile, and application in high-value medicinal chemistry campaigns.[1]

Physicochemical Profile

The introduction of fluorine onto the thiophene ring significantly alters the physicochemical landscape of the molecule compared to its non-fluorinated parent. The C4-fluorine atom exerts a strong inductive withdrawing effect (

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 32431-77-9 | |

| Molecular Formula | C | |

| Molecular Weight | 127.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | Low melting point solid in high purity |

| LogP (Predicted) | ~1.76 | Moderate lipophilicity; suitable for CNS penetration |

| TPSA | 23.79 Å | Polar surface area dominated by nitrile nitrogen |

| H-Bond Acceptors | 2 | N (nitrile) and F |

| H-Bond Donors | 0 | |

| Electronic Effect | Deactivated Heterocycle | C2-CN and C4-F both withdraw electron density |

Synthetic Pathways[2][3][4][5]

The synthesis of this compound is non-trivial due to the difficulty of direct fluorination on the thiophene ring. Two primary routes are established: the Modern Transition-Metal Catalyzed Route (preferred for scalability) and the Classical Functional Group Interconversion Route (historical precedent).

3.1 Method A: Palladium-Catalyzed Cyanation (Preferred)

This route utilizes 2-bromo-4-fluorothiophene as the starting material. The pre-installed fluorine avoids the challenges of late-stage fluorination.

-

Precursor: 2-Bromo-4-fluorothiophene (derived from 2,4-dibromothiophene via selective lithiation/fluorination).

-

Reagents: Zn(CN)

, Pd(PPh -

Mechanism: Oxidative addition of Pd(0) into the C2-Br bond, followed by transmetallation with Zinc Cyanide and reductive elimination to form the C2-CN bond.

3.2 Method B: Oxime Dehydration (Literature Route)

As noted in specific literature [1], this route constructs the nitrile from an aldehyde, which allows for flexible upstream manipulation of the halogenated core.

-

Step 1: Vilsmeier-Haack formylation of 3-fluorothiophene (directs to C2) to yield 4-fluorothiophene-2-carbaldehyde.

-

Step 2: Condensation with hydroxylamine to form the oxime.

-

Step 3: Dehydration using acetic anhydride or SOCl

to yield the nitrile.

Visualization: Synthetic Workflow

Figure 1: Comparative synthetic pathways. Method A (top) is generally preferred for convergent synthesis.

Reactivity & Functionalization[1][6]

The this compound scaffold presents three distinct vectors for chemical modification: the Nitrile Handle (C2) , the Thiophene C-H bonds (C5) , and the Fluorine Substituent (C4) .

4.1 The Nitrile Handle (C2)

The nitrile group is a versatile precursor for heterocycles and carbonyl derivatives.

-

Hydrolysis: Acidic or basic hydrolysis yields 4-fluorothiophene-2-carboxylic acid , a key intermediate for amide coupling.

-

Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH

) yields the primary amine , extending the carbon chain. -

Cyclization: Reaction with sodium azide (NaN

) yields the tetrazole , a classic carboxylic acid bioisostere with improved metabolic stability and lipophilicity.

4.2 The Thiophene Core (C5 Activation)

The C5 position (alpha to sulfur) is the most reactive site for electrophilic substitution and C-H activation.

-

Direct Arylation: The electron-withdrawing nature of the C2-CN and C4-F groups acidifies the C5-H bond, making it an excellent candidate for Pd-catalyzed C-H arylation (e.g., with aryl bromides).

-

Halogenation: Electrophilic bromination will selectively occur at C5, providing a handle for subsequent Suzuki or Buchwald couplings.

4.3 Stability of the C4-Fluorine

Unlike 5-fluorothiophene-2-carbonitrile, where the fluorine is para-like to the nitrile and susceptible to Nucleophilic Aromatic Substitution (S

Visualization: Reactivity Map

Figure 2: Functionalization logic. The C5 position (yellow) offers site-selective C-H functionalization, while the nitrile (blue derivatives) serves as a functional handle.

Medicinal Chemistry Applications

5.1 Bioisosterism

This compound serves as a bioisostere for 3-fluorobenzonitrile and 4-fluorobenzonitrile . The thiophene ring introduces a different bond angle (approx. 148° vs 120° in benzene), which can optimize binding in sterically constrained pockets.

5.2 Metabolic Blocking

The C4-fluorine atom is strategically placed to block metabolic oxidation. In non-fluorinated thiophenes, the C4/C5 positions are prone to oxidation by Cytochrome P450, leading to the formation of reactive thiophene S-oxides or epoxides, which are associated with hepatotoxicity [3].

-

Mechanism: The high strength of the C-F bond (approx. 116 kcal/mol) prevents oxidative attack at the C4 position.

-

Outcome: Extended half-life (

) and reduced formation of reactive metabolites (RM).

5.3 Case Study: Kinase Inhibition

In the development of kinase inhibitors (e.g., for VEGFR or p38 MAPK), the 2-cyanothiophene motif is often used to interact with the hinge region of the kinase ATP-binding pocket. The addition of the 4-fluoro group modulates the pKa of the NH in adjacent amide bonds (if converted to an amide) and alters the dipole moment, potentially strengthening hydrogen bonding interactions within the active site [4].

Safety and Handling

-

Hazards: Like many nitriles, this compound should be treated as potentially toxic by inhalation and ingestion. It may liberate HCN under strong acidic conditions or high heat.

-

Skin/Eye: Irritant. Fluorinated organics can possess enhanced skin permeability.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the thiophene ring can degrade under prolonged exposure to light and air.

References

-

Synthesis via Oxime Dehydration: ACS Omega2019 , 4, 9427–9433. "Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers" (Describes the synthesis of this compound from 2,3-dibromothiophene via oxime).[2] [2]

-

Nucleophilic Substitution Principles: BenchChem Application Notes. "Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile" (Provides comparative context for SNAr reactivity in fluorinated nitriles).

-

Metabolic Toxicity of Thiophenes: Chemical Research in Toxicology2014 , 27, 3. "Bioactivation Potential of Thiophene-Containing Drugs".

-

Medicinal Utility of Fluorothiophenes: BenchChem Guide. "A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery".

Sources

An In-depth Technical Guide to the Electronic Effects of Fluorine Substitution on Thiophene Nitriles

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Thiophene, a bioisostere of benzene, is a privileged heterocycle found in numerous marketed drugs.[1][2] When functionalized with a nitrile group, the thiophene ring's electronic properties are significantly altered, influencing its reactivity and potential for molecular interactions. This guide provides an in-depth analysis of the nuanced electronic effects that arise from the substitution of fluorine onto the thiophene nitrile core. We will explore how the interplay between the potent inductive effects of fluorine and the electron-withdrawing nature of the nitrile group can be harnessed to fine-tune molecular properties. This analysis, intended for researchers, medicinal chemists, and drug development professionals, will bridge fundamental principles of physical organic chemistry with practical applications in drug design, supported by experimental and computational evidence.

Foundational Electronic Landscapes: The Parent Scaffolds

To comprehend the complex effects of fluorination, one must first understand the intrinsic electronic nature of the thiophene ring and the influence of the nitrile substituent.

The Thiophene Ring

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[3][4] While aromatic, its aromaticity is less pronounced than that of benzene.[4] The sulfur atom's lone pairs participate in the π-electron system, making the ring electron-rich and highly susceptible to electrophilic substitution, preferentially at the C2 position.[5][6] This inherent reactivity is the baseline upon which substituents exert their influence.

The Nitrile Substituent: A Potent Electron Sink

The nitrile (-C≡N) group is a powerful electron-withdrawing group due to two primary factors:

-

Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density away from the carbon atom to which it is attached and, by extension, from the thiophene ring.

-

Resonance Effect (-M): The π-system of the nitrile group can delocalize electron density from the aromatic ring, further decreasing the ring's electron density.

This dual-mode electron withdrawal deactivates the thiophene ring towards electrophilic attack and can render it susceptible to nucleophilic substitution under certain conditions.[6]

Caption: Dominant electron-withdrawing effects of a nitrile substituent.

The Fluorine Factor: A Game of Induction and Resonance

Fluorine is the most electronegative element, and its effects on aromatic systems are profound and distinct.[7]

-

Strong Inductive Effect (-I): Fluorine's primary influence is its powerful electron-withdrawing inductive effect, which significantly lowers the electron density of the ring.[7]

-

Weak Resonance Effect (+M): Despite its electronegativity, fluorine possesses lone pairs that can be donated back to the aromatic π-system. This is a positive mesomeric or resonance effect, which is considerably weaker than its inductive pull.[7]

This duality allows fluorine to modulate electronic properties in a highly predictable, position-dependent manner, a feature extensively exploited in drug design to enhance metabolic stability, binding affinity, and pKa.[8]

The Triad in Concert: Regiochemistry Dictates Electronic Outcome

The true complexity and utility of this system emerge when considering the placement of the fluorine atom relative to the nitrile group on the thiophene ring. The interplay between the substituent effects can be either synergistic (reinforcing) or antagonistic (opposing), leading to fine-tuned electronic modulation.

Let's consider a 2-cyanothiophene system. The nitrile group strongly withdraws electron density, making the C5 position the most electron-deficient after the point of attachment.

Caption: Positional effects of fluorine on the electronic landscape of 2-cyanothiophene.

-

Fluorine at C3: The inductive effects of the adjacent fluorine and nitrile groups are strongly synergistic. This leads to a significant polarization of the C2-C3 bond and a highly electron-deficient ring, drastically reducing its reactivity towards electrophiles.

-

Fluorine at C5: Here, the -I effects of both substituents converge from opposite ends of the π-system, leading to a profound overall decrease in ring electron density. This arrangement is particularly effective for activating the ring towards nucleophilic aromatic substitution (SNAAr) if a suitable leaving group is present.

-

Fluorine at C4: The inductive effect of fluorine is still potent but is less directly synergistic with the nitrile compared to the C3 or C5 positions. This substitution pattern allows for a more subtle modulation of the electron density at the C3 and C5 positions.

These electronic perturbations directly impact the molecule's frontier molecular orbitals (HOMO and LUMO), which can be predicted through computational studies and are crucial for determining reactivity and electronic properties.[9][10] Introducing electron-withdrawing fluorine atoms generally lowers the energy of both the HOMO and LUMO, which is often beneficial for conductivity in materials science applications and can alter receptor-binding interactions in a biological context.[10]

Experimental Validation and Characterization

The theoretical electronic effects manifest in measurable physical and chemical properties. Spectroscopic techniques, particularly NMR, are indispensable for validating these effects.

NMR Spectroscopy: A Window into the Electronic Environment

Nuclear Magnetic Resonance (NMR) is exceptionally sensitive to the local electronic environment of a nucleus.

-

¹H and ¹³C NMR: The strong deshielding effect of fluorine causes downfield shifts for nearby proton and carbon nuclei. The magnitude of these shifts and the through-bond coupling constants (e.g., ¹JCF, ²JCF) provide direct evidence of fluorine's proximity and electronic influence.

-

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a powerful NMR probe.[11][12] The ¹⁹F chemical shift is highly sensitive to its electronic environment, spanning a wide range that allows for the clear resolution of signals even in complex molecules.[12][13] Changes in the ¹⁹F chemical shift upon binding to a biological target are a cornerstone of fragment-based drug discovery screening campaigns.[1][11]

| Substitution Pattern (on 2-Cyanothiophene) | Expected ¹³C NMR Shift Change (for Ring Carbons) | Expected ¹⁹F NMR Chemical Shift Trend | Rationale |

| 3-Fluoro | Significant downfield shift for C2, C3, C4. | Dependent on overall substitution. | Strong, localized -I effect of fluorine deshields adjacent carbons. |

| 4-Fluoro | Significant downfield shift for C3, C4, C5. | Dependent on overall substitution. | -I effect transmitted through the π-system. |

| 5-Fluoro | Significant downfield shift for C4, C5. | Dependent on overall substitution. | Strong -I effect at the most electron-poor ring position. |

Modulation of Acidity and Basicity

The electron-withdrawing nature of fluorine stabilizes anionic conjugate bases. This has a direct impact on the pKa of any acidic protons on the thiophene ring or on adjacent functional groups, generally lowering the pKa and making the compound more acidic.[8] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, cell permeability, and target engagement.[8]

Practical Applications in Drug Discovery

The ability to precisely tailor the electronic properties of the thiophene nitrile core has profound implications for medicinal chemistry.

-

Metabolic Stability: Fluorine substitution at positions susceptible to cytochrome P450-mediated oxidation can effectively block metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[8]

-

Binding Affinity: Altering the electrostatic potential map of the molecule can introduce new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein or disrupt unfavorable ones.[7] The nitrile group itself can act as a bioisostere for a carbonyl group or even a halogen, participating in crucial hydrogen bonding.[14]

-

Lipophilicity (logP): Fluorination typically increases a molecule's lipophilicity, which can be strategically employed to enhance its ability to cross cell membranes.[8] However, the effect is complex and must be balanced to maintain adequate aqueous solubility.

Experimental Protocols

Trustworthy research relies on robust and reproducible methodologies. Below are representative protocols for the synthesis and characterization of a fluorinated thiophene nitrile.

Synthesis: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for introducing a nitrile group to a pre-fluorinated thiophene, a common synthetic strategy.

Objective: Synthesize 5-fluoro-thiophene-2-carbonitrile from 2-bromo-5-fluorothiophene.

Methodology:

-

Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add 2-bromo-5-fluorothiophene (1.0 eq.), copper(I) cyanide (1.2 eq.), and anhydrous dimethylformamide (DMF) as the solvent.

-

Reaction Execution: Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-fluoro-thiophene-2-carbonitrile.

Caption: A self-validating workflow for synthesis and analysis.

Characterization: ¹⁹F NMR Spectroscopy

Objective: Obtain a high-resolution ¹⁹F NMR spectrum of the synthesized product.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Experiment: A standard 1D ¹⁹F experiment, often with proton decoupling (¹⁹F{¹H}).

-

Reference: Use an external or internal reference standard, such as trifluorotoluene (CF₃C₆H₅) or trifluoroacetic acid (CF₃COOH).

-

Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure the signal is captured, as ¹⁹F chemical shifts are highly variable.

-

Relaxation Delay (d1): Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of the ¹⁹F nucleus.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum correctly and integrate the signals.

Conclusion

The substitution of fluorine onto thiophene nitriles offers a powerful and predictable means of modulating molecular electronics. The strong, distance-dependent inductive effect of fluorine, when combined with the potent electron-withdrawing capabilities of the nitrile group, allows for the precise tuning of ring electron density, reactivity, and key physicochemical properties. This control is fundamentally dictated by the regiochemical relationship between the substituents. A thorough understanding of these principles, validated by robust spectroscopic and computational methods, is essential for leveraging this chemical space to design next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues. (2025). ChemInform.

- A Facile and Improved Synthesis of 3-Fluorothiophene. (2008). SYNTHESIS.

- A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. (2025). BenchChem.

- Synthesis of Ring-Fluorinated Thiophene Derivatives Based on Single C–F Bond Activation of CF3-Cyclopropanes: Sulfanylation and 5-endo-trig Cyclization. (2020). Organic Letters.

- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (Date not available). Taylor & Francis.

- Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors. (Date not available). ACS Publications.

- Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives. (Date not available). RSC Publishing.

- Fluorinated Thiophenes and Their Analogues. (2014). Springer International Publishing.

- Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds. (Date not available). Britannica.

- Thiophene: An Overview of Its Properties. (Date not available). Longdom Publishing.

- Thiophene. (Date not available). Wikipedia.

- Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. (2024). ResearchGate.

- Synthesis, properties and biological activity of thiophene: A review. (Date not available). ResearchGate.

- Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding t. (2024). RSC Publishing.

- Synthesis of Ring-Fluorinated Thiophene Derivatives Based on Single C–F Bond Activation of CF3-Cyclopropanes. (Date not available). ACS Publications.

- Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. (Date not available). PMC.

- Synthesis, properties and biological activity of thiophene: a review. (Date not available). Der Pharma Chemica.

- HETEROCYCLIC SYNTHESIS WITH NITRILES: SYNTHESIS OF SOME NOVEL THIOPHENE AND THIENO[2,3-d]PYRIMIDINE DERIVATIVES. (1992). Semantic Scholar.

- (a) Hammett correlations corresponding to fluorination of... (Date not available). ResearchGate.

- hammett substituent constants: Topics by Science.gov. (Date not available). Science.gov.

- THIOPHENE AND ITS DERIVATIVES. (Date not available). Wiley.

- 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. (Date not available). SpectraBase.

- Navigating the Synthesis: Expert Insights on 2-(4-Fluorophenyl)thiophene. (Date not available). Dakenchem.

- Synthesis, Reactions and Medicinal Uses of Thiophene. (Date not available). Pharmaguideline.

- Hammett equation. (Date not available). Wikipedia.

- Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (Date not available). NIH.

- A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (Date not available). ACS Publications.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (Date not available). PMC - NIH.

- Reactivity of Fluorographene: A Facile Way toward Graphene Derivatives. (2015). The Journal of Physical Chemistry Letters.

- Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (Date not available). MDPI.

- Synthesis of Ring-Fluorinated Thiophene Derivatives Based on Single C-F Bond Activation of CF3-Cyclopropanes: Sulfanylation and 5- endo- trig Cyclization. (2020). PubMed.

- An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. (Date not available). The Journal of Organic Chemistry.

- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (Date not available). MDPI.

- Fluorine NMR. (Date not available). University of Wisconsin-Madison.

- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). PMC - NIH.

- PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. (2020). YouTube.

- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (Date not available). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. biophysics.org [biophysics.org]

- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluorothiophene-2-carbonitrile as a pharmaceutical intermediate

Technical Guide: 4-Fluorothiophene-2-carbonitrile in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

This compound (CAS: 32431-77-9) represents a "privileged scaffold" in modern medicinal chemistry, bridging the gap between bioisosteric utility and metabolic stability.[1]

In drug design, the thiophene ring serves as a classical bioisostere for the phenyl ring, offering altered lipophilicity and electronic distribution.[1] However, unsubstituted thiophenes are often metabolic liabilities, prone to rapid oxidation by Cytochrome P450 enzymes (particularly at the

The Fluorine Advantage: The introduction of a fluorine atom at the 4-position serves a dual purpose:

-

Metabolic Blocking: It sterically and electronically deactivates the 4-position against oxidative metabolism, forcing metabolic pathways toward more predictable routes or increasing the molecule's half-life (

).[1] -

Electronic Modulation: The strong electronegativity of fluorine, combined with the electron-withdrawing nitrile group at position 2, creates a highly polarized heteroaromatic system.[1] This facilitates unique nucleophilic aromatic substitution (

) possibilities and C-H activation chemistries at the remaining 5-position.[1]

Part 2: Physicochemical Profile

The following data consolidates physical properties critical for process chemistry and solubility modeling.

| Property | Value | Context for Process Development |

| CAS Number | 32431-77-9 | Primary identifier for sourcing.[1] |

| Molecular Formula | ||

| Molecular Weight | 127.14 g/mol | Low MW allows for high atom economy in fragment-based drug discovery (FBDD).[1] |

| Appearance | Pale yellow solid/oil | Low melting point requires careful temperature control during isolation to prevent oiling out.[1] |

| Boiling Point | ~200°C (Predicted) | High enough for standard solvent swaps (e.g., DCM, EtOAc) without loss.[1] |

| LogP | ~1.76 | Moderate lipophilicity; suitable for CNS-active drug scaffolds.[1] |

| Storage | 2-8°C, Inert Gas | Nitriles can hydrolyze; thiophenes are light-sensitive.[1] Store under Argon.[1] |

Part 3: Validated Synthesis Protocol

While emerging catalytic methods utilize phosphonium salts for cascade synthesis [1], the most robust, scalable route for process chemistry remains the Rosenmund-von Braun cyanation of 2-bromo-4-fluorothiophene.[1]

Rationale for Route Selection:

-

Starting Material: 2-Bromo-4-fluorothiophene is commercially available and stable.[1]

-

Scalability: Copper(I) cyanide mediated cyanation is thermodynamically favored and tolerant of the fluorine substituent, unlike sensitive lithiation routes that might lead to "scrambling" of the halogen.[1]

Step-by-Step Methodology

Reagents:

-

Substrate: 2-Bromo-4-fluorothiophene (1.0 equiv)[1]

-

Reagent: Copper(I) Cyanide (CuCN) (1.2 equiv)[1]

-

Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous)[1]

-

Quench: Ethylenediamine or

(aq)[1]

Protocol:

-

Inertion: Charge a dry reaction vessel with 2-Bromo-4-fluorothiophene and NMP (concentration ~0.5 M). Sparge with Nitrogen for 15 minutes. Reason: Oxygen exclusion prevents oxidative homocoupling of the thiophene.[1]

-

Addition: Add CuCN (1.2 equiv) in a single portion.

-

Thermal Activation: Heat the mixture to 160–180°C for 12–16 hours. Monitor via HPLC/GC.[1]

-

Checkpoint: Conversion is complete when the bromide peak (< 2%) disappears.[1]

-

-

Quench (Critical Step): Cool to 60°C. Pour the reaction mixture into a 10% aqueous ethylenediamine solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Part 4: Reaction Engineering & Derivatization Logic

The utility of this compound lies in its versatility as a "linchpin" intermediate.[1] The nitrile group acts as a gateway to heterocycles, amines, and acids, while the C5 position remains open for cross-coupling.[1]

Visualizing the Synthetic Tree

Figure 1: Divergent synthesis pathways from the parent nitrile.[1] The scaffold supports acid, amine, and heterocyclic expansion.[1]

Part 5: Pharmaceutical Applications & Case Study

Mechanism of Action in Drug Design

The 4-fluorothiophene moiety is frequently employed to modulate the Hammett substituent constants (

-

Electronic Effect: The F-atom at C4 withdraws electron density, lowering the

of any acidic group attached at C2 (via the nitrile transformation).[1] -

Conformational Lock: In bi-aryl systems, the fluorine atom can induce a preferred conformation through electrostatic repulsion with adjacent heteroatoms, improving binding affinity to kinases or GPCRs.[1]

Case Study: Fused Pyridine Synthesis (Oncology)

Recent patent literature (WO2025034858A1) highlights the use of this compound in the synthesis of fused pyridine systems for cancer treatment [2].[1]

The Workflow: In this advanced application, the nitrile is not merely a functional group but a participant in a metal-mediated cyclization or coupling event.[1]

-

Coupling Partner: The thiophene nitrile reacts with complex alkynes or amines.[1]

-

Catalyst System:

in Methanol. -

Outcome: The formation of a fused polycyclic heteroaromatic system where the thiophene ring becomes an integral part of the pharmacophore, likely targeting kinase domains where the fluorine atom interacts with the "gatekeeper" residue.[1]

Pathway Visualization: From Intermediate to Bioactive

Figure 2: Workflow illustrating the incorporation of the nitrile intermediate into high-value oncology targets [2].

Part 6: Safety & Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.[1] Work in a well-ventilated hood.[1]

-

Skin Permeation: Thiophenes are lipophilic and can penetrate the epidermis.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

-

Waste Disposal: Aqueous waste from the Rosenmund-von Braun reaction contains copper and cyanide species.[1] It must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[1]

References

-

ResearchGate.[1] Phosphonium Salt-Catalyzed Synthesis of this compound. Accessed via ResearchGate Snippet. Link

-

World Intellectual Property Organization.[1] WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications.[1][2] Google Patents. Link[1][2]

-

National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 10898726, 5-Fluorothiophene-2-carbonitrile (Isomer Reference for Physical Data). Link

-

ChemicalBook. This compound Product Database. Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Fluorothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic stability of 4-fluorothiophene and its derivatives. Moving beyond a simple recitation of facts, this document delves into the underlying principles governing the stability of these unique heterocyclic compounds, offering insights into their synthesis, computational analysis, and the subtle interplay of electronic and structural factors. This resource is designed to empower researchers in medicinal chemistry and materials science to make informed decisions in the design and application of novel 4-fluorothiophene-based molecules.

Introduction: The Significance of Fluorinated Thiophenes

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a foundational scaffold in a vast array of pharmaceuticals and organic electronic materials.[1][2] The introduction of fluorine, a highly electronegative and sterically small atom, can profoundly alter the physicochemical properties of the thiophene ring, influencing its metabolic stability, lipophilicity, and receptor-binding affinity.[3][4] This strategic incorporation of fluorine has become a powerful tool in drug discovery and materials science.[3][4] Among the fluorinated thiophenes, the 4-fluoro isomer presents a unique substitution pattern that warrants a detailed examination of its thermodynamic stability. Understanding this stability is paramount for predicting reaction outcomes, designing efficient synthetic routes, and ultimately, developing robust and effective molecules.

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔG°f). This value is a composite of the enthalpy of formation (ΔH°f), which represents the change in heat content when a compound is formed from its constituent elements in their standard states, and the entropy of formation (ΔS°f), which relates to the degree of disorder.[5][6]

Gibbs Free Energy Equation:

ΔG° = ΔH° - TΔS°[6]

A more negative ΔG°f indicates a more thermodynamically stable compound. For substituted isomers like fluorothiophenes, the relative stabilities are often compared, with the isomer possessing the lowest Gibbs free energy being the most stable.

Factors Influencing the Stability of 4-Fluorothiophene Derivatives

The introduction of a fluorine atom at the 4-position of the thiophene ring imparts a unique combination of electronic and structural effects that collectively determine the molecule's thermodynamic stability.

Aromaticity and Resonance

Thiophene is an aromatic compound, adhering to Hückel's rule with a delocalized π-electron system.[1] The aromaticity of thiophene is a significant contributor to its stability, with a resonance energy of approximately 22-28 kcal/mol.[1] The introduction of a substituent can either enhance or diminish this aromatic character. Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I), which can, in principle, destabilize the electron-rich aromatic ring. However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the ring (+R effect). The balance between these opposing effects is crucial in determining the overall stability.

Inductive vs. Resonance Effects of the Fluorine Substituent

The position of the fluorine atom on the thiophene ring dictates the interplay of inductive and resonance effects. In 4-fluorothiophene, the fluorine atom is at a β-position. The inductive effect of fluorine is felt throughout the ring, but the resonance effect is more position-dependent. While a detailed quantitative analysis would require specific computational data for 4-fluorothiophene, we can draw analogies from studies on other halogenated thiophenes. For instance, computational studies on chlorothiophenes have shown that substitution at the α-positions (2- and 5-) generally leads to greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[7] This is often attributed to more effective delocalization of the halogen's lone pairs from the α-position.

Bond Strength

The carbon-fluorine bond is the strongest single bond in organic chemistry. This inherent strength contributes significantly to the overall thermodynamic stability of fluorinated compounds. The high bond dissociation energy of the C-F bond makes fluorinated thiophenes less susceptible to certain degradation pathways compared to their non-fluorinated or other halogenated counterparts.

Computational Approaches to Determining Thermodynamic Stability

In the absence of extensive experimental thermochemical data for 4-fluorothiophene and its derivatives, computational chemistry provides a powerful and reliable means of predicting their thermodynamic stability.[7][8]

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used method for calculating the electronic structure and energetic properties of molecules.[8] A typical computational workflow to determine the relative stability of fluorothiophene isomers is outlined below.

Figure 1. A typical workflow for calculating the relative stability of molecular isomers.

Experimental Protocol: Computational Stability Analysis of Fluorothiophene Isomers

-

Structure Optimization: The three-dimensional geometry of each fluorothiophene isomer (2-fluoro, 3-fluoro, and 4-fluoro) is optimized to find its lowest energy conformation. A common and effective method for this is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p).[7]

-

Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two critical purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[7]

-

Single-Point Energy Calculation: To achieve higher accuracy in the electronic energy, a single-point energy calculation is often performed on the optimized geometry using a more advanced level of theory or a larger basis set.

-

Stability Analysis: The relative thermodynamic stability of the isomers is determined by comparing their calculated Gibbs free energies. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

Isodesmic Reactions

Isodesmic reactions are hypothetical reactions in which the number and types of chemical bonds are conserved on both sides of the reaction equation. By calculating the enthalpy change of an isodesmic reaction involving the molecule of interest and well-characterized reference compounds, a more accurate enthalpy of formation can be derived. This method effectively cancels out systematic errors in the computational method.[9]

Synthesis of 4-Fluorothiophene Derivatives

The synthesis of specifically substituted thiophenes can be challenging. While a multitude of methods exist for the general synthesis of thiophenes, routes to 4-substituted derivatives often require specific strategies.

General Approaches to Substituted Thiophenes

Classical methods for constructing the thiophene ring, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source, or the Gewald reaction for 2-aminothiophenes, are well-established.[1] More modern approaches often involve transition-metal-catalyzed cross-coupling reactions on pre-functionalized thiophene rings.[10]

Synthetic Strategies for 4-Substituted Thiophenes

Accessing the 4-position of the thiophene ring can be accomplished through several strategies. One approach involves the functionalization of a pre-existing thiophene that has blocking groups at the more reactive 2- and 5-positions. For example, starting with 2,5-dichlorothiophene, magnesiation at the 3- and subsequently the 4-position can be achieved, followed by trapping with an appropriate electrophile.[11]

Illustrative Synthetic Workflow for a 4-Substituted Thiophene

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Dipole Moment and Polarity of 4-Fluorothiophene-2-carbonitrile for Drug Development Professionals

Abstract

Molecular polarity, quantified by the dipole moment, is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. It governs fundamental properties including aqueous solubility, membrane permeability, and the capacity for specific protein-ligand interactions. This guide provides an in-depth analysis of the dipole moment and polarity of 4-Fluorothiophene-2-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry. By integrating theoretical principles, computational chemistry protocols, and established experimental methodologies, this document serves as a comprehensive resource for researchers aiming to understand and modulate the polarity of substituted thiophene derivatives to optimize drug candidates.

Introduction: The Central Role of Polarity in Drug Design

The journey of a drug from administration to its molecular target is a complex odyssey governed by a molecule's physicochemical properties. Among the most influential of these is polarity—the uneven distribution of electron density within a molecule. This charge separation gives rise to a molecular dipole moment (µ), a vector quantity that dictates how a molecule interacts with its environment.

In drug development, polarity is not merely an academic parameter; it is a key lever for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] A molecule's polarity profile determines its:

-

Solubility: Polar molecules tend to dissolve in polar solvents like water, a crucial factor for formulation and bioavailability.

-

Permeability: The ability to cross nonpolar lipid membranes, such as the gut wall or the blood-brain barrier, is inversely related to polarity.[3]

-

Target Binding: Dipole-dipole interactions are often pivotal for high-affinity binding to protein targets.

-

Metabolic Stability: Polarity can influence susceptibility to metabolic enzymes.

This compound presents a fascinating case study. The thiophene ring is an aromatic heterocycle common in medicinal chemistry.[4][5] Its properties are modulated by two potent electron-withdrawing groups: a fluorine atom and a cyano group.[6] Understanding the interplay of these substituents is essential for predicting the molecule's behavior in biological systems. This guide will dissect the structural and electronic features of this compound, provide a robust computational framework for calculating its dipole moment, and outline established experimental procedures for empirical validation.

Molecular Structure and Electronic Landscape

The polarity of this compound arises from the vector sum of its individual bond dipoles. The planar, five-membered thiophene ring provides the core structure.[7] The key to its overall dipole moment lies in the powerful and opposing electronic effects of the cyano (-CN) and fluoro (-F) substituents.

-

Fluorine (at position 4): As the most electronegative element, fluorine exerts a strong inductive effect (-I) , pulling electron density from the thiophene ring through the sigma (σ) bond framework.

-

Cyano Group (at position 2): The cyano group is also strongly electron-withdrawing via both an inductive effect (-I) and a resonance effect (-M) . The nitrogen atom pulls electron density through the sigma bonds, while the triple bond can accept electrons from the aromatic π-system, delocalizing negative charge onto the nitrogen atom.

The net dipole moment of the molecule is the vector sum of these individual bond and group moments. The C-F bond dipole points towards the fluorine. The C-CN group dipole points strongly towards the nitrogen. The inherent dipole of the thiophene ring itself (due to the sulfur heteroatom) also contributes to the final vector.[8][9] A qualitative analysis suggests a large net dipole moment, making the molecule significantly polar.

Computational Analysis of the Dipole Moment

Quantum chemical calculations offer a powerful, predictive tool for quantifying molecular properties like the dipole moment before synthesis.[10][11] Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for this purpose.[12]

Table 1: Predicted Dipole Moment of this compound

| Computational Method | Basis Set | Dipole Moment (Debye) |

| DFT (B3LYP) | 6-311+G(d,p) | Value to be calculated |

| Hartree-Fock (HF) | 6-311+G(d,p) | Value to be calculated |

Note: The table above is illustrative. Actual values would be populated upon performing the calculation. The B3LYP functional is a common choice known for good correlation with experimental values for dipole moments.[12]

Experimental Protocol: DFT Calculation

-

Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step, as the dipole moment is dependent on the molecular geometry. A recommended level of theory is B3LYP with a sufficiently large basis set, such as 6-311+G(d,p), to accurately model the electron distribution.[13]

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data.

-

Property Calculation: The dipole moment is calculated automatically during the optimization and frequency steps in most quantum chemistry packages (e.g., Gaussian, ORCA). The output will provide the dipole moment components (μx, μy, μz) and the total magnitude in Debye units.[14]

-

Visualization: Generate an Electrostatic Potential (ESP) map. The ESP map visually represents the charge distribution on the molecule's surface, with red regions indicating electron-rich (negative) areas and blue regions indicating electron-poor (positive) areas. This provides an intuitive confirmation of the dipole's direction.

Computational Workflow Diagram

Caption: Workflow for computational dipole moment determination.

Experimental Determination of Molecular Polarity

While computation provides a strong prediction, experimental validation is the gold standard. The Guggenheim method is a widely accepted technique for determining the dipole moment of a polar solute in a non-polar solvent by measuring changes in dielectric constant and refractive index.[15][16][17]

Methodology: The Guggenheim Method

The Guggenheim method is an elegant simplification of the Debye theory, relating the macroscopic properties of a solution to the molecular properties of the solute.[10][18] It allows for the calculation of the dipole moment without requiring density measurements of the solutions.[16] The core principle is that polar solute molecules, when placed in an electric field, will partially align and increase the solution's ability to store charge (its dielectric constant).[19][20]

Experimental Protocol: Dipole Moment Measurement

-

Solvent Selection: Choose a non-polar solvent in which the compound is soluble (e.g., benzene, cyclohexane, or carbon tetrachloride). Benzene is a common choice.[17]

-

Solution Preparation: Prepare a series of dilute solutions of this compound in the chosen solvent, with precisely known weight fractions. A typical range would be 5-6 solutions up to a maximum of ~5% solute by weight.

-

Dielectric Constant Measurement: Using a precision capacitance meter (often called a Dipole Meter), measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions at a constant temperature (e.g., 25 °C).[21]

-

Refractive Index Measurement: Using an Abbé refractometer, measure the refractive index (n) of the pure solvent and each solution at the same constant temperature.

-

Data Analysis:

-

Plot (ε₁₂ - ε₁) versus the weight fraction of the solute (w₂), where ε₁₂ is the dielectric constant of the solution and ε₁ is that of the pure solvent. Determine the slope, (dε/dw₂)₀.

-

Plot (n₁₂² - n₁²) versus the weight fraction of the solute (w₂), where n₁₂ is the refractive index of the solution and n₁ is that of the pure solvent. Determine the slope, (dn²/dw₂)₀.

-

Calculate the dipole moment (µ) using the Guggenheim equation: μ² = [ (27 * k * T) / (4 * π * Nₐ * d₁ * (ε₁ + 2)² ) ] * M₂ * [ (dε/dw₂)₀ - (dn²/dw₂)₀ ] Where:

-

k = Boltzmann constant

-

T = Absolute temperature (Kelvin)

-

Nₐ = Avogadro's number

-

d₁ = Density of the pure solvent

-

ε₁ = Dielectric constant of the pure solvent

-

M₂ = Molar mass of the solute

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for Guggenheim method.

Implications for Drug Development

The significant, computationally predicted polarity of this compound has profound implications for its potential as a drug scaffold.

-

Aqueous Solubility: The high dipole moment suggests favorable interactions with water molecules, likely leading to good aqueous solubility. This is advantageous for oral absorption and intravenous formulation.

-

Membrane Permeability: Conversely, high polarity can hinder passive diffusion across lipid bilayers, potentially limiting oral bioavailability and blood-brain barrier penetration.[3] The "Polar Surface Area" (PSA) is a key metric related to this, and molecules with high polarity often have a high PSA.[3]

-

Protein-Ligand Interactions: The strong dipole creates a defined electrostatic profile around the molecule. This can be exploited to form strong, directional dipole-dipole or hydrogen bond interactions within a protein's active site, contributing to high binding affinity and selectivity.

-

Strategic Modulation: The polarity of this scaffold is not fixed. Medicinal chemists can tune the overall dipole moment by altering the position or nature of the substituents. For instance, moving the fluorine atom or replacing it with a less electronegative group would systematically change the molecule's polarity, allowing for a data-driven optimization of its ADME properties.[22] This concept of "polarity alchemy" is a cornerstone of modern drug design.[22][23]

Conclusion

This compound is a highly polar molecule due to the potent, combined electron-withdrawing effects of its cyano and fluoro substituents. This high polarity can be precisely quantified through computational methods like Density Functional Theory and empirically verified using established techniques such as the Guggenheim method. For drug development professionals, understanding and strategically manipulating the dipole moment of this and similar scaffolds is a critical task. A balanced polarity is essential for achieving the delicate interplay between aqueous solubility and membrane permeability that is required for a successful drug candidate. The methodologies and principles outlined in this guide provide a robust framework for the rational design of novel therapeutics based on the substituted thiophene core.

References

-

Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science, 70(1), 187-190. [Link]

-

Carnegie Mellon University. (n.d.). DipoleMoment. Andrew.cmu.edu. [Link]

-

University of Zurich. (2016). Dipole Moment. Physikalisch-chemisches Praktikum I. [Link]

- Vertex AI Search. (2025).

-

Smith, J. W. (1950). SOME DEVELOPMENTS OF GUGGENHEIM'S SIMPLIFIED PROCEDURE FOR COMPUTING ELECTRIC DIPOLE MOMENTS. Transactions of the Faraday Society. [Link]

-

Wang, H., et al. (2010). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. The Journal of Physical Chemistry Letters. [Link]

-

Orgel, L. E., et al. (1951). The calculation of the electric dipole moments of some conjugated heterocyclic compounds. Transactions of the Faraday Society. [Link]

-

Chemistry LibreTexts. (2023). Dipole Moments. [Link]

-

University of Oxford. (n.d.). DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX. Physical and Theoretical Chemistry Laboratory. [Link]

-

Request PDF. (n.d.). Regioselective Fluorination of Thiophene-Based Heterocycles for Modulation of Multiple Physical Properties in Organic Semiconductors. [Link]

-

Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. UNI ScholarWorks. [Link]

-

Wang, J., et al. (2017). Entropy and Polarity Control the Partition and Transportation of Drug-like Molecules in Biological Membrane. Scientific Reports. [Link]

-

Kelder, J., et al. (1999). Polar Molecular Surface as a Dominating Determinant for Oral Absorption and Brain Penetration of Drugs. Pharmaceutical Research. [Link]

-

University of Zurich. (2017). Dipole Moment. Physikalisch-chemisches Praktikum I. [Link]

-

Request PDF. (n.d.). Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. [Link]

-

Ermondi, G., & Caron, G. (2018). Block relevance (BR) analysis and polarity descriptors in property-based drug design. ADMET and DMPK. [Link]

-

Moussallem, C., et al. (2013). Synthesis, electronic properties and packing modes of conjugated systems based on 2,5-di(cyanovinyl)furan or thiophene and imino-perfluorophenyl moieties. New Journal of Chemistry. [Link]

-

World Preclinical Congress. (2022). Property-Based Drug Design in Medicinal Chemistry. [Link]

-

ResearchGate. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. [Link]

-

Xu, C., et al. (2021). Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: A study with multiscale simulations. ChemRxiv. [Link]

-

Flores-Alamo, M., et al. (n.d.). Theoretical calculations of molecular dipole moment, polarizability, and first hyperpolarizability of glycine-sodium nitrate. CIMAV Repositorio Institucional. [Link]

-

Request PDF. (n.d.). Furan/Thiophene-Based Fluorescent Hydrazones as Fluoride and Cyanide Sensors. [Link]

-

Halpern, A. M., & McBane, G. C. (n.d.). Electric and Magnetic Properties. [Link]

-

Santana, A. S., et al. (2018). Machine learning for the prediction of molecular dipole moments obtained by density functional theory. Journal of Computer-Aided Molecular Design. [Link]

-

Grisafi, A., et al. (2019). Predicting molecular dipole moments by combining atomic partial charges and atomic dipoles. The Journal of Chemical Physics. [Link]

-

Valdez, C. A. G., et al. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv. [Link]

-

Wikipedia. (n.d.). Thiophene. [Link]

-

ResearchGate. (n.d.). Magnetic Properties of Substituted Poly(thiophene)s in Their Neutral State. [Link]

-

Wang, X., et al. (2018). Synthesis, structure and properties of semi-internally BN-substituted annulated thiophenes. Organic Chemistry Frontiers. [Link]

-

Tevzadze, L., et al. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis. [Link]

-

ResearchGate. (n.d.). Structure and dipole moment of thiophene, pyrrole, and furan and their azole derivatives. [Link]

-

Liu, W., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. [Link]

-

Hagar, M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

-

Chemistry Stack Exchange. (2018). How to compare dipole moment in thiophene, furan, and pyrrole?. [Link]

-

Marino, G. (1972). The direction of the dipole moments of furan, thiophen, and pyrrole: A controversial question. Journal of Heterocyclic Chemistry. [Link]

-

da Silva, E. M., et al. (2015). Electronic and structural properties of fluorene–thiophene copolymers as function of the composition ratio between the moieties: a theoretical study. Physical Chemistry Chemical Physics. [Link]

-

National Institute of Standards and Technology. (n.d.). Experimental data for C4H4S (Thiophene). Computational Chemistry Comparison and Benchmark Database. [Link]

Sources

- 1. Entropy and Polarity Control the Partition and Transportation of Drug-like Molecules in Biological Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Block relevance (BR) analysis and polarity descriptors in property-based drug design | ADMET and DMPK [pub.iapchem.org]

- 3. Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. cimav.repositorioinstitucional.mx [cimav.repositorioinstitucional.mx]

- 12. d-nb.info [d-nb.info]

- 13. arxiv.org [arxiv.org]

- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 15. "Application of Guggenheim's Short Formula to the Calculation of Dipole" by Robert J. Buenker and George N. Schulte [scholarworks.uni.edu]

- 16. Some developments of Guggenheim's simplified procedure for computing electric dipole moments - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 17. scholarworks.uni.edu [scholarworks.uni.edu]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. DipoleMoment [andrew.cmu.edu]

- 20. researchgate.net [researchgate.net]

- 21. alevine.chem.ucla.edu [alevine.chem.ucla.edu]

- 22. Polarity Alchemy: Strategic Charge Manipulation in Contemporary Drug Design - PharmaFeatures [pharmafeatures.com]

- 23. Property-Based Drug Design in Medicinal Chemistry [worldpreclinicalcongress.com]

safety data sheet (SDS) for 4-Fluorothiophene-2-carbonitrile

An In-depth Technical Guide to the Safety Data Sheet for 4-Fluorothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Hazard Profile

This guide provides a comprehensive safety overview for this compound (CAS No. 32431-77-9), a compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to move beyond a simple recitation of data, offering instead a synthesized understanding of the molecule's potential hazards based on its constituent functional groups. The primary directive is to foster a proactive safety culture through a deep understanding of the material's chemical personality.

The core risk associated with this compound stems from its classification as a nitrile, which imparts significant acute toxicity via inhalation, dermal contact, and ingestion. The presence of a fluorine atom and a thiophene ring introduces additional considerations regarding reactivity and metabolic toxicity. This is not a benign laboratory reagent; it demands respect and meticulous handling.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Skull and Crossbones |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark |

Section 2: The Molecule in Context: Understanding the "Why" Behind the Hazards

A foundational principle of laboratory safety is to understand a molecule not just by its name, but by its structure. The hazards of this compound are a direct consequence of its three key structural features: the nitrile group, the fluorine substituent, and the thiophene ring.

-

The Nitrile Group (-C≡N): This is the primary driver of the compound's high acute toxicity.[4] Nitriles are organic cyanides and can release highly toxic hydrogen cyanide (HCN) gas upon combustion or when exposed to strong acids or bases.[4] Their toxicity profile is well-documented, and they should always be handled with the presumption of being highly hazardous.[1][2][5]

-

The Fluorine Atom (-F): The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability.[6] However, the handling of organofluorine compounds requires special care.[6][7] In the event of a fire or decomposition, highly corrosive and toxic hydrogen fluoride (HF) can be generated.[8] HF causes severe, deep-tissue burns that may not be immediately painful but can lead to devastating systemic toxicity.[8]

-

The Thiophene Ring: Thiophene is an aromatic heterocycle. While less reactive than furan, it can undergo metabolic activation.[9] Studies on some thiophene-containing drugs have shown potential for bioactivation to reactive metabolites, which can lead to organ toxicity, particularly hepatotoxicity (liver damage).[10][11]

This interplay of functional groups dictates the comprehensive safety protocols required.

Caption: Relationship between functional groups and primary hazards.

Section 3: Risk Mitigation in the Laboratory: A Practical Workflow

A proactive approach to safety involves a multi-layered system of controls. The following workflow is designed to be a self-validating process for handling this compound.

Physicochemical Properties

Understanding the physical state and properties is the first step in planning an experiment.

| Property | Value | Source |

| Molecular Formula | C₅H₂FNS | [12][13][14] |

| Molecular Weight | 127.14 g/mol | [12][13] |

| Boiling Point | 189.4 ± 20.0 °C (Predicted) | [12] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [12] |

| Storage | 2-8°C, Protect from light, Inert atmosphere | [12][15] |

Engineering Controls & Personal Protective Equipment (PPE)

The primary goal is to minimize all potential routes of exposure.

-

Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, MUST be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[16][17] Ensure the fume hood has adequate airflow and is not cluttered.

-

Secondary Controls: An eyewash station and safety shower must be immediately accessible and tested regularly.[16]

Personal Protective Equipment (PPE) Selection:

| Protection Type | Specification | Rationale and Causality |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potential projectiles. A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing.[17][18] |

| Hand Protection | Nitrile or butyl rubber gloves. Double-gloving is recommended. | Standard latex gloves are insufficient. Check manufacturer's data for breakthrough times. Dispose of gloves immediately after handling and wash hands thoroughly.[17][19] This protects against dermal absorption, a key toxicity route. |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin from accidental contact.[17] |

| Respiratory | Not required if handled exclusively within a certified fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is mandatory.[3][20] |

Safe Handling & Manipulation Protocols

-

Preparation: Before starting, clearly label all containers. Prepare all necessary equipment and reagents to minimize time spent handling the open compound.

-

Aliquotting: If working with a solid, use spark-proof tools and conduct transfers carefully to avoid generating dust.[16] If it's a liquid, use a syringe or pipette within the fume hood.

-

Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing agents.[4][16] These can lead to vigorous reactions or the release of toxic gases.

-

Heating: When heating reactions, use a well-controlled heating mantle or oil bath. Avoid open flames.[16]

-

Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly after removing gloves.[17]

Section 4: Emergency Response: A Self-Validating Protocol

In the event of an incident, a clear and logical response is critical.

Caption: Emergency response workflow for spills and exposures.

First Aid Measures (In Case of Exposure)

The immediate priority is to remove the individual from the source of contamination and seek medical help.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Call a poison center or doctor immediately.[1][21]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a poison center or doctor immediately as this substance is toxic upon contact.[1][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[1][21]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, alcohol-resistant foam, or carbon dioxide (CO2).[1][17]

-

Unsuitable Media: Do not use a direct stream of water as it may spread the fire.

-

Specific Hazards: Combustion will produce highly toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[17][20]

Section 5: Lifecycle Management: Disposal and Transportation

-

Disposal: This material and its container must be disposed of as hazardous waste.[18][20] Do not allow it to enter drains or waterways.[20] All disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[18]

-

Transportation: this compound falls under the shipping classification for toxic nitriles. It would likely be transported under a UN number such as UN 3439 for solids ("NITRILES, SOLID, TOXIC, N.O.S.") or UN 3276 for liquids ("NITRILES, LIQUID, TOXIC, N.O.S.").[1][3][5][22] All shipping regulations for Packing Group III, Hazard Class 6.1 must be followed.

Section 6: References

-

ChemicalBook. (n.d.). This compound CAS#: 32431-77-9. Retrieved February 15, 2026, from

-

TCI Chemicals. (2024). SAFETY DATA SHEET. Retrieved February 15, 2026, from

-

BASF. (2026). Safety Data Sheet. Retrieved February 15, 2026, from

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved February 15, 2026, from

-

BenchChem. (2025). Safety and handling of fluorinated organic compounds. Retrieved February 15, 2026, from

-

Acros Organics. (n.d.). SAFETY DATA SHEET: 2-Thiophenecarbonitrile. Retrieved February 15, 2026, from

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved February 15, 2026, from

-

CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET (SDS/MSDS). Retrieved February 15, 2026, from

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved February 15, 2026, from

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved February 15, 2026, from

-

Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved February 15, 2026, from

-

Ossila. (2022). SAFETY DATA SHEET. Retrieved February 15, 2026, from

-

Purdue University. (n.d.). Fluorine Safety. Retrieved February 15, 2026, from

-

HazMat Tool. (n.d.). UN 3276: Nitriles, liquid, toxic, n.o.s.. Retrieved February 15, 2026, from

-

ChemScene. (n.d.). 5-Fluorothiophene-2-carbonitrile. Retrieved February 15, 2026, from

-

Spectrum Chemical. (2016). SAFETY DATA SHEET. Retrieved February 15, 2026, from

-

BASF. (n.d.). Safety data sheet. Retrieved February 15, 2026, from

-

Aaronchem. (n.d.). This compound. Retrieved February 15, 2026, from

-

ACS Publications. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved February 15, 2026, from

-

BLD Pharm. (n.d.). 5-Fluorothiophene-2-carbonitrile. Retrieved February 15, 2026, from

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved February 15, 2026, from

-

U.S. Environmental Protection Agency. (n.d.). Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). Retrieved February 15, 2026, from

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 9. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. 错误页 [amp.chemicalbook.com]

- 13. chemscene.com [chemscene.com]

- 14. 32431-77-9 | MFCD21604102 | this compound [aaronchem.com]

- 15. 32415-91-1|5-Fluorothiophene-2-carbonitrile|BLD Pharm [bldpharm.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. chemcia.com [chemcia.com]

- 19. download.basf.com [download.basf.com]

- 20. download.basf.com [download.basf.com]

- 21. downloads.ossila.com [downloads.ossila.com]

- 22. hazmattool.com [hazmattool.com]

Methodological & Application

Application Note: Strategic Hydrolysis of 4-Fluorothiophene-2-carbonitrile

Executive Summary & Strategic Analysis

The conversion of 4-fluorothiophene-2-carbonitrile to 4-fluorothiophene-2-carboxylic acid is a pivotal transformation in the synthesis of bioisosteres for phenyl-based drugs. While nitrile hydrolysis is a textbook reaction, the presence of the fluorine atom at the C4 position of the thiophene ring introduces specific electronic and steric considerations that demand a tailored protocol.

Critical Chemical Constraints

-

Fluorine Stability (

Risk): The nitrile group at C2 is electron-withdrawing, potentially activating the ring toward nucleophilic attack. However, the C4-fluorine is in a meta-like relationship to the nitrile, significantly reducing the risk of nucleophilic aromatic substitution ( -

Decarboxylation Potential: Thiophene-2-carboxylic acids are prone to thermal decarboxylation at temperatures exceeding 150°C (often facilitated by copper catalysts). Standard hydrolysis temperatures (refluxing water/ethanol) are thermodynamically safe, but prolonged exposure to highly acidic media at high temperatures should be minimized.

-

Solubility Profile: The starting nitrile is lipophilic, while the intermediate carboxylate salt is hydrophilic. A biphasic or co-solvent system is strictly required to maintain reaction kinetics.

Reaction Mechanism & Pathway[1][2][3][4][5]

The transformation proceeds via a base-promoted addition-elimination pathway. The rate-determining step is often the initial attack of the hydroxide on the nitrile carbon or the hydrolysis of the primary amide intermediate.

Mechanistic Workflow (Graphviz)

Figure 1: Step-wise mechanistic pathway from nitrile to carboxylic acid via the amide intermediate.

Detailed Experimental Protocol

Method A: Alkaline Hydrolysis (Recommended)

This method is preferred due to faster kinetics and cleaner conversion compared to acid hydrolysis, which often stalls at the amide stage.

Reagents:

-

This compound (1.0 eq)

-

Sodium Hydroxide (NaOH), 4.0 M aqueous solution (5.0 eq)

-

Ethanol (Reagent Grade) – Co-solvent

-

Hydrochloric Acid (HCl), 6.0 M – For workup

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar.[1]

-

Reflux condenser.[2]

-

Oil bath or heating mantle with temperature probe.

Step-by-Step Procedure:

-

Solvation: In the round-bottom flask, dissolve This compound (e.g., 10 mmol) in Ethanol (20 mL).

-

Note: The volume of ethanol should be roughly 2-3 mL per mmol of substrate to ensure solubility.

-

-